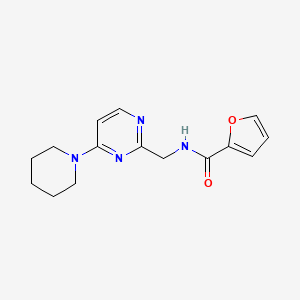

7-Iodo-3-nitroquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Iodo-3-nitroquinolin-4-ol” is a chemical compound with the CAS Number: 2384738-25-2 . It has a molecular weight of 316.05 . It is a powder in physical form .

Physical And Chemical Properties Analysis

“7-Iodo-3-nitroquinolin-4-ol” is a powder in physical form . It has a molecular weight of 316.05 . The compound is stored at room temperature .

Applications De Recherche Scientifique

Antibacterial Properties

One study focused on the synthesis of new 8-nitrofluoroquinolone models to investigate their antibacterial properties. These models were derived by introducing substituted primary amine appendages at the C-7 position, showing interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, certain derivatives exhibited good activity against S. aureus, indicating the potential of 7-Iodo-3-nitroquinolin-4-ol derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Anticancer Agents

Another significant application is in the design and synthesis of cytotoxic anticancer agents. The 7-azaindenoisoquinolines, bearing a 3-nitro group similar to 7-Iodo-3-nitroquinolin-4-ol, have been identified as potent topoisomerase I inhibitors with high cytotoxicities in human cancer cell cultures. This study suggests the potential of structurally related compounds for developing novel anticancer therapies (Elsayed et al., 2017).

Studies on DNA Damage and Mutagenicity

Research has also extended into evaluating the mutagenic spectrum of compounds like 4-Nitroquinoline 1-oxide in model organisms, which shares a structural similarity with 7-Iodo-3-nitroquinolin-4-ol. These studies provide insights into the mechanisms of DNA damage and the potential risks associated with exposure to such compounds, contributing to the broader understanding of genotoxicity and carcinogenicity (Downes et al., 2014).

Chemical Synthesis and Drug Development

The compound's utility is further explored in chemical synthesis processes, such as the reaction of 4-nitro-8-hydroxyquinoline with (diacetoxyiodo)benzene, leading to the formation of arylquinolinium-8-olates through aryl migration. This demonstrates the compound's versatility in synthesizing novel chemical entities, which could have various pharmaceutical and biomedical applications (Georgantji & Spyroudis, 1995).

Propriétés

IUPAC Name |

7-iodo-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCBCZQDNCTXQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-3-nitroquinolin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B2555368.png)

![Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate](/img/structure/B2555370.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)